molecular formula C7H7FN2O3 B12863297 (2-Amino-5-fluoro-3-nitrophenyl)methanol

(2-Amino-5-fluoro-3-nitrophenyl)methanol

Cat. No.: B12863297
M. Wt: 186.14 g/mol
InChI Key: SHMOOAIMXXVQHW-UHFFFAOYSA-N
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Description

(2-Amino-5-fluoro-3-nitrophenyl)methanol is a nitroaromatic compound featuring a methanol group (-CH₂OH) at the para position relative to the amino (-NH₂) and nitro (-NO₂) substituents, with an additional fluorine atom at the meta position. Its molecular formula is C₇H₇FN₂O₃, and it belongs to a class of substituted nitrophenyl derivatives.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

(2-amino-5-fluoro-3-nitrophenyl)methanol

InChI

InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2

InChI Key

SHMOOAIMXXVQHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of an amino group through reduction reactions. The final step involves the addition of a methanol group to the aromatic ring.

Industrial Production Methods

Industrial production of (2-Amino-5-fluoro-3-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific catalysts and solvents are chosen to facilitate the reactions and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(2-Amino-5-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-fluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The fluoro substituent can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Substituents Molecular Formula Key Differences Reference
(2-Amino-5-fluoro-3-nitrophenyl)methanol -NH₂, -NO₂, -F, -CH₂OH C₇H₇FN₂O₃ Reference compound N/A
1-(2-Amino-6-nitrophenyl)ethanone -NH₂, -NO₂, -COCH₃ C₈H₈N₂O₃ Ethanol replaced with ethanone
(2-Amino-5-bromo-3-fluorophenyl)methanol -NH₂, -Br, -F, -CH₂OH C₇H₇BrFNO Nitro group replaced with bromine
3-Amino-5-nitrophenylmethanol -NH₂, -NO₂, -CH₂OH C₇H₇N₂O₃ Fluorine absent
4-Amino-2-nitrophenol -NH₂, -NO₂, -OH C₆H₆N₂O₃ Methanol replaced with phenol

Key Observations :

  • The nitro group enhances electrophilicity, making these compounds reactive in coupling reactions, while the methanol group improves solubility in polar solvents compared to phenol analogs .
  • Fluorine substitution (as in the target compound) increases metabolic stability and lipophilicity, which is advantageous in drug design .

Physical and Chemical Properties

Limited data exist for the exact melting point or solubility of (2-Amino-5-fluoro-3-nitrophenyl)methanol. However, comparisons with analogs suggest:

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes Reference
4-Amino-2-nitrophenol 125–127 Moderate in ethanol Light-sensitive
4-Amino-3-nitrophenol 151–153 Low in water Hygroscopic
1-(2-Amino-6-nitrophenyl)ethanone Not reported High in acetone Stable under inert conditions
(3-Amino-5-nitrophenyl)methanol Not reported High in methanol Sensitive to oxidation

Inference for Target Compound :

  • The methanol group likely improves solubility in methanol or ethanol compared to phenol derivatives .
  • Fluorine’s electron-withdrawing effect may lower melting points relative to bromine-substituted analogs (e.g., 906811-50-5, bromo analog) .

Implications for Target Compound :

  • The presence of fluorine may reduce volatility, mitigating inhalation risks compared to non-fluorinated analogs .

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